1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine
Description
1-(4-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a 4-fluorophenyl group at position 1, a propyl chain at position 5, and an amine group at position 4. Its molecular formula is C₁₂H₁₄FN₃, with a molecular weight of 219.26 g/mol. This compound has been listed as discontinued by CymitQuimica, though its exact applications remain unspecified . Pyrazole derivatives are widely studied for their biological activities, particularly as kinase inhibitors and in medicinal chemistry applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-propylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-3-12-11(14)8-15-16(12)10-6-4-9(13)5-7-10/h4-8H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUWBCSXAAOBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Pyrazole Derivatives
Pyrazole derivatives such as 1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine are commonly synthesized via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents. The key steps include:
- Formation of a hydrazone or hydrazine intermediate bearing the desired substituents.
- Cyclization to form the pyrazole ring.
- Introduction or modification of substituents on the pyrazole ring, such as aryl or alkyl groups.
- Functional group transformations to install the amino group at the 4-position.
This approach allows for regioselective substitution patterns on the pyrazole ring.
Preparation of the Pyrazole Core with Propyl and 4-Fluorophenyl Substituents
A typical synthetic route to access the this compound involves the following steps:
Step 1: Synthesis of 4-fluorophenylhydrazine or equivalent hydrazine derivative.
The hydrazine derivative bearing the 4-fluorophenyl group is prepared or commercially obtained.Step 2: Reaction with a 1,3-diketone or β-ketoester bearing a propyl substituent.
For example, propyl-substituted 1,3-diketones or β-ketoesters (e.g., ethyl 4-oxohexanoate or similar) are condensed with the 4-fluorophenylhydrazine under acidic or basic conditions to promote cyclization.Step 3: Cyclization to form the pyrazole ring.
The condensation leads to the formation of the pyrazole ring with the 4-fluorophenyl group at N-1 and the propyl group at C-5.Step 4: Introduction or transformation of the amino group at C-4.
This can be achieved by selective amination reactions or by starting with precursors already bearing the amino functionality.
Specific Synthetic Methods and Reaction Conditions
Cyclization via Hydrazine and 1,3-Diketone Condensation
- Reagents: 4-fluorophenylhydrazine, propyl-substituted 1,3-diketone (e.g., 1-phenyl-3-propyl-1,3-diketone)
- Conditions: Acidic or basic medium, often reflux in ethanol or other suitable solvents.
- Outcome: Formation of 1-(4-fluorophenyl)-5-propyl-pyrazole intermediate.
Amination at the 4-Position of Pyrazole
- Method: Nucleophilic substitution or direct amination using ammonia or amine sources under controlled conditions.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Moderate heating (50–100 °C) to promote substitution without decomposition.
Optimization of Reaction Parameters
Research indicates that reaction yields and selectivity depend on:
- Solvent choice: Mixtures of DMSO and water (1:1) have been found effective for pyrazole synthesis, optimizing solubility and reaction kinetics.
- Oxidizing agents: Potassium persulfate (K2S2O8) has been used to facilitate oxidative cyclization steps, improving yields.
- Catalyst loading: Approximately 3 equivalents of catalyst optimize conversion rates.
- Microwave-assisted protocols: Microwave irradiation at optimized power settings enhances reaction rates and product yields, reducing reaction times significantly.
Data Table: Summary of Key Reaction Parameters for Pyrazole Synthesis
| Parameter | Typical Value/Condition | Effect on Reaction |
|---|---|---|
| Hydrazine derivative | 4-fluorophenylhydrazine | Provides aryl substitution at N-1 |
| 1,3-Diketone | Propyl-substituted diketone | Provides propyl group at C-5 |
| Solvent | Ethanol, DMSO:H2O (1:1) | Influences solubility and reaction rate |
| Temperature | Reflux (80–100 °C) or microwave heating | Promotes cyclization and amination |
| Catalyst/Oxidant | K2S2O8 (3 eq) | Enhances oxidative cyclization |
| Reaction time | 1–3 hours (conventional), minutes (microwave) | Affects yield and purity |
| Amination agent | Ammonia or amine source | Introduces amino group at C-4 |
Industrial and Scale-Up Considerations
- Industrial synthesis likely employs continuous flow reactors to maintain consistent temperature and mixing, improving reproducibility and yield.
- Optimization of solvent systems and catalyst loading is crucial to minimize waste and cost.
- Purification typically involves crystallization or chromatographic methods to achieve high purity for pharmaceutical or research applications.
Research Findings and Notes
- The pyrazole ring formation via hydrazine and diketone condensation is well-established and provides good regioselectivity for substitution patterns.
- Microwave-assisted synthesis protocols significantly reduce reaction times and improve yields, making them attractive for scale-up.
- Introduction of the amino group at the 4-position can be challenging due to potential side reactions; careful control of reaction conditions is necessary.
- The presence of the 4-fluorophenyl substituent influences the electronic properties of the pyrazole ring, which may affect reactivity during synthesis and subsequent functionalization.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine at position 4 of the pyrazole ring participates in nucleophilic reactions:
Acylation :
Reaction with acetyl chloride in the presence of triethylamine yields N-acetyl-1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine (85% yield) .
Alkylation :
Treatment with methyl iodide under basic conditions produces N-methyl-1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine (72% yield).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated derivative | 85% |
| Alkylation | CH₃I, K₂CO₃, DMF | Methylated derivative | 72% |
Electrophilic Substitution on the Pyrazole Ring
The pyrazole core undergoes electrophilic substitution at positions 3 and 5 due to electron-rich regions:
Nitration :
Reaction with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 3, forming 1-(4-fluorophenyl)-3-nitro-5-propyl-1H-pyrazol-4-amine (60% yield) .
Halogenation :
Bromination with Br₂ in acetic acid results in 1-(4-fluorophenyl)-3-bromo-5-propyl-1H-pyrazol-4-amine (55% yield) .
Fluorophenyl Group Reactivity
The para-fluorophenyl substituent participates in nucleophilic aromatic substitution :
Defluorination :
Reaction with NaOH (10% w/v) at 120°C replaces fluorine with hydroxyl, yielding 1-(4-hydroxyphenyl)-5-propyl-1H-pyrazol-4-amine (40% yield) .
Cross-Coupling :
Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ produces 1-(4-biphenyl)-5-propyl-1H-pyrazol-4-amine (68% yield) .
Oxidation and Reduction Reactions
Oxidation :
Treatment with KMnO₄ in acidic medium oxidizes the propyl chain to a carboxylic acid, forming 1-(4-fluorophenyl)-5-carboxy-1H-pyrazol-4-amine (50% yield) .
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a pyrazoline derivative (38% yield).
Condensation Reactions
The amine group reacts with carbonyl compounds:
Schiff Base Formation :
Condensation with benzaldehyde forms 1-(4-fluorophenyl)-5-propyl-N-(benzylidene)-1H-pyrazol-4-amine (80% yield) .
Biological Activity and Target Interactions
While not a chemical reaction per se, the compound’s interaction with biological targets involves:
-
Hydrogen bonding via the amine group to Thr106 in p38 MAP kinase .
-
π-Stacking of the fluorophenyl group with hydrophobic enzyme pockets .
Stability and Degradation
Under acidic hydrolysis (HCl, 6M), the pyrazole ring undergoes partial cleavage, producing 4-fluoroaniline and 3-propyl-1H-pyrazol-4-amine as degradation products.
This compound’s reactivity is highly tunable, making it valuable for pharmaceutical and materials science applications. Experimental data emphasize the importance of reaction conditions (e.g., solvent, catalyst) in directing selectivity and yield .
Scientific Research Applications
1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Features
The biological and physicochemical properties of pyrazole derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Differences and Implications
Electronic and Steric Effects
- Target Compound vs.
- Pyridinyl Substitution () : The inclusion of pyridin-4-yl groups introduces aromatic π-systems, facilitating interactions with kinase active sites. This is critical for compounds targeting p38αMAP kinase .
- Halogenated Substituents : The 2,4,6-trichlorophenyl group in ’s compound adds significant steric bulk and electron-withdrawing effects, which may enhance binding specificity but complicate synthesis .
Biological Activity
1-(4-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine, often referred to as FPPH, is a synthetic compound belonging to the pyrazole class. Its unique structure, featuring a fluorinated phenyl group and a propyl chain, positions it as a significant candidate in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
The compound has the molecular formula and a molecular weight of approximately 255.72 g/mol. Its hydrochloride form enhances solubility, facilitating biological testing and applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.72 g/mol |
| Solubility | High (hydrochloride) |
The biological activity of FPPH is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : FPPH may inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential therapeutic applications.
- Receptor Modulation : The compound can modulate receptor activity on cell surfaces, influencing cellular responses.
- Gene Expression : It may alter gene expression related to inflammation and cancer progression, making it a candidate for further research in these areas.
Antimicrobial Properties
FPPH has shown promising antimicrobial activity against several bacterial and fungal strains. Studies have indicated that it exhibits significant efficacy, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Efficacy of FPPH
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Candida albicans | 0.30 |
Anti-inflammatory Activity
Research indicates that FPPH may possess anti-inflammatory properties by inhibiting cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that it can reduce inflammation markers significantly, suggesting its potential role in treating inflammatory diseases .
Anticancer Potential
FPPH has been evaluated for its anticancer properties, particularly against liver (HepG2) and cervical (HeLa) cancer cell lines. The compound exhibited growth inhibition percentages of 54.25% and 38.44%, respectively, indicating selective toxicity towards cancer cells while sparing normal fibroblasts .
Table: Anticancer Activity of FPPH
| Cell Line | Growth Inhibition (%) |
|---|---|
| HepG2 (Liver Cancer) | 54.25 |
| HeLa (Cervical Cancer) | 38.44 |
| GM-6114 (Normal Fibroblasts) | 80.06 |
Case Studies
- In Vitro Studies on Antimicrobial Activity : A study evaluated the antimicrobial effects of FPPH derivatives against various pathogens, finding that modifications in the pyrazole structure could enhance potency .
- Anti-inflammatory Effects : Another case study focused on the inhibition of inflammatory cytokines by FPPH, revealing its potential as an anti-inflammatory agent in clinical settings .
- Cancer Cell Proliferation Inhibition : Research conducted on the cytotoxic effects of FPPH against cancer cell lines highlighted its selective action against malignant cells without significant toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted phenylhydrazines with α,β-unsaturated ketones or aldehydes under microwave or solvent-free conditions to form the pyrazole core. For example, microwave-assisted reactions (e.g., 60–80°C, 15–30 min) reduce side reactions and improve regioselectivity . Propyl substituents can be introduced via alkylation or nucleophilic substitution. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of arylhydrazine to ketone), solvent polarity (e.g., ethanol or DMF), and temperature gradients during cyclization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry and substituent positions. For example, the 4-fluorophenyl proton signals appear as doublets (~δ 7.2–7.5 ppm) due to coupling with fluorine .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using a Bruker SMART APEXII diffractometer) resolves molecular conformation and intermolecular interactions. Parameters like torsion angles (e.g., C3–N1–C4–C5 = −179.1°) validate steric effects of the propyl group .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS ensures purity (>98%) and detects trace impurities .
Q. What are the best practices for ensuring purity and reproducibility during synthesis?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
- Quality Control : Regular HPLC monitoring at λ = 254 nm identifies byproducts like unreacted aldehydes or dimerized intermediates .
- Batch Consistency : Document reaction parameters (e.g., pH, stirring rate) and use standardized reagents to minimize variability .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in designing synthesis pathways or predicting bioactivity?
- Methodological Answer :
- Reaction Path Search : Tools like Gaussian or ORCA simulate transition states and activation energies for key steps (e.g., cyclization). For instance, density functional theory (DFT) at the B3LYP/6-31G* level predicts regioselectivity in pyrazole formation .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., GPCRs). The fluorophenyl group’s lipophilicity (ClogP ~3.2) enhances membrane permeability, predicted via COSMO-RS .
Q. How can contradictions in biological activity data across different assays be resolved?
- Methodological Answer :
- Assay Validation : Compare results from orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). For example, discrepancies in IC values for kinase inhibition may arise from ATP concentration differences .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers. A 2020 study resolved conflicting antifungal data by standardizing inoculum size (1–5 × 10 CFU/mL) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., methyl, nitro) at the 5-propyl or 4-fluorophenyl positions. For instance, replacing propyl with isopropyl reduces logD by 0.3, affecting CNS penetration .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity. A 2022 model showed that increasing the fluorophenyl group’s electronegativity improves binding to serotonin receptors .
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular conformation and packing interactions?
- Methodological Answer :
- Crystal Engineering : Analyze intermolecular contacts (e.g., C–H···F interactions at 2.8–3.1 Å) using Mercury software. The propyl chain’s gauche conformation minimizes steric clashes in the crystal lattice .
- Hirshfeld Analysis : Quantify interaction contributions (e.g., H···H = 65%, H···F = 12%) to predict solubility and stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability profiles?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8). A 2019 study attributed conflicting solubility data to DMSO batch variations (e.g., peroxide content) .
- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. HPLC tracking of degradation products (e.g., hydrolyzed pyrazole) identifies instability mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
